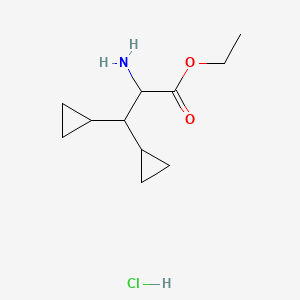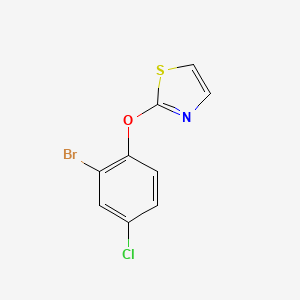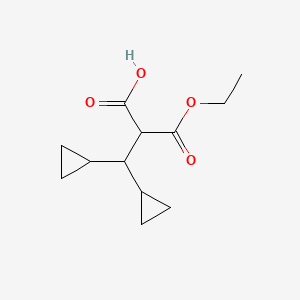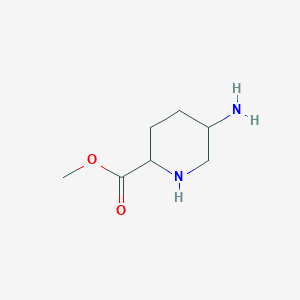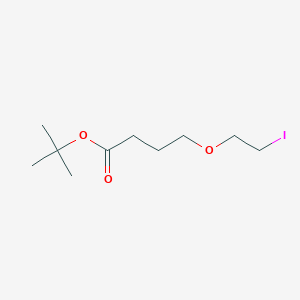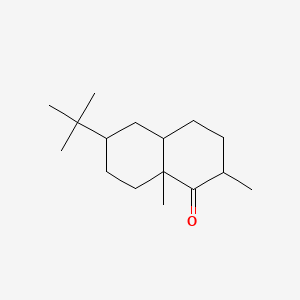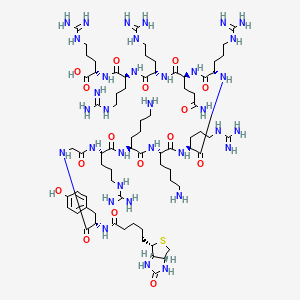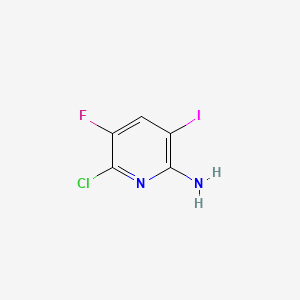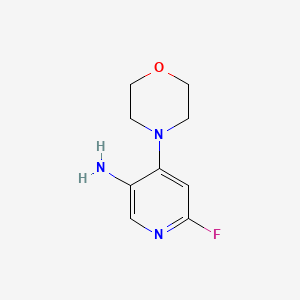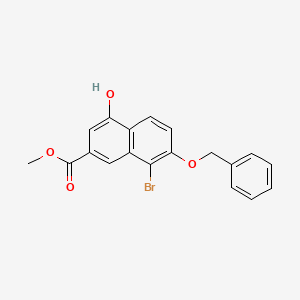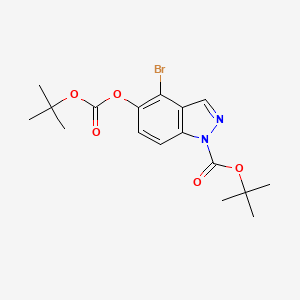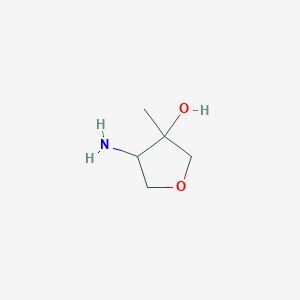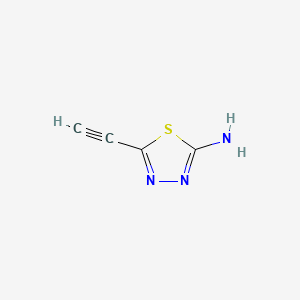
5-Ethynyl-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethynyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring, which is a five-membered ring consisting of two nitrogen atoms and one sulfur atom. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the ethynyl group at the 5-position and the amine group at the 2-position of the thiadiazole ring contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with ethynyl-substituted carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process.
化学反応の分析
Types of Reactions
5-Ethynyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) to yield reduced thiadiazole derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethynyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH₄) in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted thiadiazole derivatives with various functional groups.
科学的研究の応用
5-Ethynyl-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-Ethynyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways:
類似化合物との比較
5-Ethynyl-1,3,4-thiadiazol-2-amine can be compared with other thiadiazole derivatives:
Similar Compounds: 5-Methyl-1,3,4-thiadiazol-2-amine, 5-Phenyl-1,3,4-thiadiazol-2-amine, and 5-Chloro-1,3,4-thiadiazol-2-amine.
Uniqueness: The presence of the ethynyl group at the 5-position imparts unique reactivity and properties to this compound.
特性
分子式 |
C4H3N3S |
|---|---|
分子量 |
125.15 g/mol |
IUPAC名 |
5-ethynyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C4H3N3S/c1-2-3-6-7-4(5)8-3/h1H,(H2,5,7) |
InChIキー |
LTAMDQLJERBMLX-UHFFFAOYSA-N |
正規SMILES |
C#CC1=NN=C(S1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propenoic acid, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, 1-methylethyl ester, (2Z)-](/img/structure/B13927657.png)

